2-(tert-pentyl)-1H-indol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

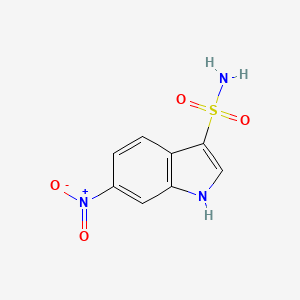

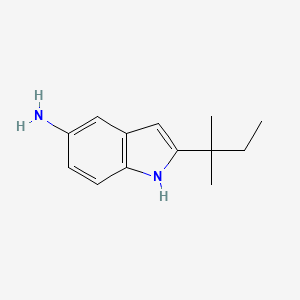

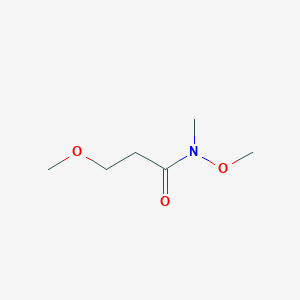

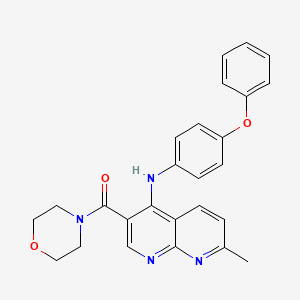

2-(tert-pentyl)-1H-indol-5-amine, also known as tert-pentyl indole, is a derivative of indole, an aromatic organic compound. It is a white, crystalline solid with a melting point of 117-118 °C. It has been used for a variety of scientific and industrial applications, including drug synthesis, organic chemistry, and spectroscopic analysis.

Scientific Research Applications

Organocatalytic Alkylations and Synthesis

- A new chiral amine catalyst, including derivatives of indoles like 2-(tert-pentyl)-1H-indol-5-amine, has been designed to improve reactivity and selectivity for iminium catalysis. This catalyst facilitates the conjugate addition of various indole systems to a range of alpha,beta-unsaturated aldehydes, aiding in the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).

Transition Metal-Free Amination

- In studies involving the amination of aryl chlorides, tert-pentyl-indoles were synthesized using potassium tert-butoxide. This method provides an effective approach to pharmacologically significant indoles and anilines (Beller, Breindl, Riermeier, & Tillack, 2001).

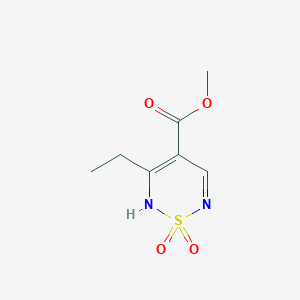

Synthesis Using tert-Butyl Sulfinamide

- tert-Butyl sulfinamide has been used as an ammonia surrogate in the palladium-catalyzed amination of aryl bromides and chlorides, enabling the synthesis of indoles and anilines with sensitive functional groups. This includes the synthesis of indoles from 2-halophenols, highlighting its utility in creating compounds with tert-pentyl-indole structures (Prakash, Dibakar, Selvakumar, Ruckmani, & Sivakumar, 2011).

Photocatalytic Cycloaddition

- Photocatalytic [2 + 2] cycloaddition of indoles, including tert-pentyl variants, with alkenes has been achieved under visible light, leading to the formation of sp3-rich cyclobutane-fused scaffolds. This process is significant for drug discovery, offering a wide substrate scope and excellent regio- and diastereoselectivity (Oderinde et al., 2020).

Crystal Structure Analysis

- The crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate, a derivative of tert-pentyl-indole, reveals the presence of intramolecular hydrogen bonding, providing insights into molecular interactions and stability (Sweidan et al., 2019).

Mechanism of Action

Target of Action

The compound 2-(tert-pentyl)-1H-indol-5-amine, also known as 2-(2-methylbutan-2-yl)-1H-indol-5-amine, is structurally similar to the compound tert-Amyl alcohol (TAA) or 2-methylbutan-2-ol . TAA is known to be a positive allosteric modulator for GABA A receptors . Therefore, it is plausible that 2-(tert-pentyl)-1H-indol-5-amine may also interact with GABA A receptors.

Mode of Action

As a positive allosteric modulator, 2-(tert-pentyl)-1H-indol-5-amine would likely enhance the function of GABA A receptors . This could result in an increase in the frequency or duration of the receptor’s channel openings, thereby enhancing the flow of chloride ions into the neuron and leading to hyperpolarization of the neuron. This would decrease the neuron’s excitability, leading to an overall inhibitory effect on neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound would be the GABAergic pathway . By enhancing the function of GABA A receptors, the compound would increase inhibitory neurotransmission, which could have various downstream effects depending on the specific neural circuits involved.

Pharmacokinetics

Based on its structural similarity to taa, it may have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of 2-(tert-pentyl)-1H-indol-5-amine’s action would likely involve a decrease in neuronal excitability due to enhanced inhibitory neurotransmission . This could potentially result in sedative, anxiolytic, or anticonvulsant effects, among others.

properties

IUPAC Name |

2-(2-methylbutan-2-yl)-1H-indol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-13(2,3)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,4,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJIDVCYKRKQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-pentyl)-1H-indol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)

![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)